molecular formula C27H23Cl2N3O5 B11076143 Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11076143
M. Wt: 540.4 g/mol
InChI Key: XFXROAQGKDJKQI-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzylamine with 4-chlorophenyl isocyanate to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride.

    Coupling with Benzoic Acid Derivative: The acetylated imidazolidinone is coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry distinguish it from simpler analogs.

Properties

Molecular Formula

C27H23Cl2N3O5

Molecular Weight

540.4 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O5/c1-2-37-26(35)18-5-11-21(12-6-18)30-24(33)15-23-25(34)32(22-13-9-20(29)10-14-22)27(36)31(23)16-17-3-7-19(28)8-4-17/h3-14,23H,2,15-16H2,1H3,(H,30,33)

InChI Key

XFXROAQGKDJKQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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